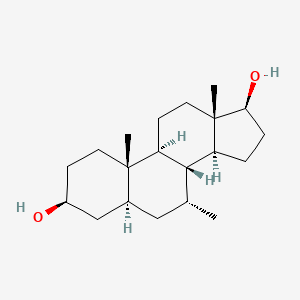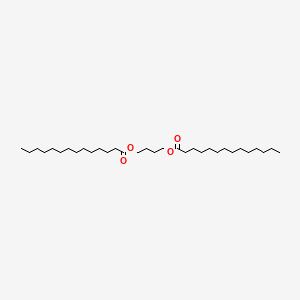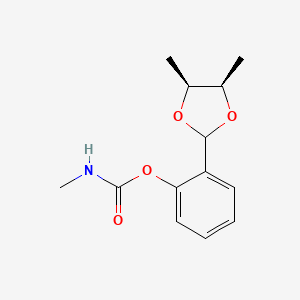![molecular formula C15H15ClN2O3 B13760174 [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride](/img/structure/B13760174.png)
[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinylidenemethyl group and a methoxybenzoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the hydrazinylidenemethyl intermediate through a condensation reaction between hydrazine and an aldehyde. This intermediate is then reacted with 4-methoxybenzoic acid under acidic conditions to form the ester linkage. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinylidenemethyl group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidenemethyl group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. Additionally, the methoxybenzoate moiety can interact with hydrophobic pockets in biomolecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate
- [4-[(E)-hydrazinylidenemethyl]phenyl] 4-chlorobenzoate
- [4-[(E)-hydrazinylidenemethyl]phenyl] 4-nitrobenzoate
Uniqueness
Compared to similar compounds, [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride exhibits enhanced solubility and stability due to the presence of the hydrochloride salt. This makes it more suitable for applications requiring high solubility and stability, such as in biological and medicinal research.
Properties
Molecular Formula |
C15H15ClN2O3 |
|---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C15H14N2O3.ClH/c1-19-13-8-4-12(5-9-13)15(18)20-14-6-2-11(3-7-14)10-17-16;/h2-10H,16H2,1H3;1H/b17-10+; |
InChI Key |
NDLAQAFOWFNZKP-LZMXEPDESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/N.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)

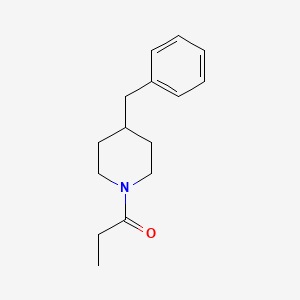
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
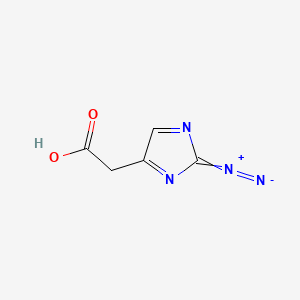
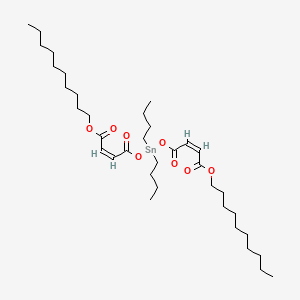
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)

